Strontium nitrite

Description

Theoretical Foundations and Historical Context of Strontium Nitrite (B80452) Investigations

The history of strontium nitrite is intrinsically linked to the discovery of its constituent element, strontium. In 1787, an unusual mineral from a lead mine in Strontian, Scotland, was identified as containing a new "earth," which was named strontia. rsc.org The element itself, strontium, was later isolated by Humphry Davy in 1808. rsc.org The investigation of its various salts, including the nitrite, followed as chemists began to explore the properties and reactions of this alkaline earth metal.

Early investigations into this compound focused on its synthesis and basic characterization. One established method for its production involves an exchange reaction between strontium hydroxide (B78521) and ammonium (B1175870) nitrite. osti.goviaea.org This synthesis is based on the reaction:

Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH osti.gov

The process requires treating crystalline strontium hydroxide with an excess of ammonium nitrite solution, followed by heating, filtration, and evaporation to yield the this compound product. osti.goviaea.org Another synthetic route involves the reaction of strontium carbonate with nitric acid, followed by the reduction of the resulting strontium nitrate (B79036). ontosight.ai

The theoretical understanding of this compound is centered on its crystal structure. The anhydrous form, Sr(NO₂)₂, exhibits interesting polymorphism, existing in at least two distinct phases. researchgate.netaip.org At room temperature (296 K), it exists as Phase II, which has an orthorhombic crystal structure. researchgate.netaip.org A monohydrated form, Sr(NO₂)₂·H₂O, has also been characterized and crystallizes in the monoclinic system. aip.org This hydrated variant has been noted for its pyroelectric and nonlinear optical properties. aip.org

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (at specified temp.) |

|---|---|---|---|---|

| This compound (Phase II) | Sr(NO₂)₂ | Orthorhombic | - | a=7.5320 Å, b=8.1496 Å, c=6.4820 Å (at 296 K) researchgate.netaip.org |

| This compound (Phase I) | Sr(NO₂)₂ | Cubic | - | a=7.5752 Å (at 538 K) researchgate.netaip.org |

| This compound Monohydrate | Sr(NO₂)₂·H₂O | Monoclinic | P2₁ | a=12.5831 Å, b=8.94941 Å, c=4.4860 Å, β=99.111° (at 295 K) aip.org |

Current Research Paradigms and Challenges in this compound Science

Contemporary research on this compound has been significantly focused on its solid-state phase transitions. Detailed thermal analysis has revealed a reversible phase transition in the anhydrous compound at 538 K (265 °C). researchgate.netaip.org Below this temperature, the compound is in the orthorhombic Phase II, and above it, it transforms into the cubic Phase I. researchgate.netaip.org This transition is accompanied by a significant entropy gain and a 6.0% increase in volume. aip.org

A notable characteristic of this phase behavior is the metastability of the high-temperature cubic phase. researchgate.netaip.org If Phase I is rapidly cooled (quenched) to room temperature, it does not immediately revert to the stable orthorhombic Phase II. researchgate.netaip.org Instead, this metastable cubic phase persists until it is reheated to approximately 467 K (194 °C), at which point it transforms back to Phase II. researchgate.netaip.org The melting point of the stable cubic Phase I has been determined to be 637 K (364 °C). aip.org

| Property | Value | Notes |

|---|---|---|

| Phase II → Phase I Transition Temperature | 538 K | Transition from Orthorhombic to Cubic phase. researchgate.netaip.org |

| Melting Point (Phase I) | 637 K | aip.org |

| Entropy Gain (II → I) | 18.9 J mol⁻¹ K⁻¹ | This value is close to the theoretically expected entropy increase based on positional disorder of the nitrite ions. aip.org |

| Volume Increase at Transition | 6.0% | aip.org |

| Metastable Phase I Reversion Temperature | ~467 K | Temperature at which the quenched, metastable Phase I reverts to Phase II upon heating. researchgate.netaip.org |

One of the primary challenges in this compound science is its relative obscurity compared to strontium nitrate. This leads to a more limited body of published research, making comprehensive characterization difficult. Furthermore, its synthesis can be challenging, and the compound's stability, particularly in the presence of moisture and in comparison to other nitrate and nitrite salts, requires careful consideration in experimental design. Distinguishing its properties and behavior from the more commonly studied strontium nitrate is a crucial aspect of ongoing investigations. For instance, studies on the thermal decomposition of strontium nitrate have shown that it proceeds directly to the oxide without the formation of an intermediate nitrite phase, highlighting a key difference in the thermal stability and reaction pathways of these two compounds. asianpubs.orgresearchgate.netasianpubs.org

Significance of this compound in Contemporary Inorganic Chemistry and Materials Science

Despite being a subject of specialized research, this compound holds significance in several areas of inorganic and materials science. Its most well-defined application is in the field of pyrotechnics. It functions as a stabilizing agent, particularly in formulations that contain magnesium and strontium nitrate. smolecule.com Its presence helps to prevent the aging and degradation of these mixtures when they are exposed to moisture, thereby ensuring the stability and performance of the pyrotechnic materials. smolecule.com

In the realm of chemical synthesis, this compound serves as a reagent and a precursor for creating other strontium-containing compounds. ontosight.ai Its reactivity can be harnessed to introduce either the strontium cation or the nitrite anion into new chemical structures. There is also exploratory interest in its potential use as a catalyst, particularly in reactions involving the reduction of nitrogen oxides. ontosight.ai

Furthermore, the discovery of pyroelectric and nonlinear optical properties in this compound monohydrate (Sr(NO₂)₂·H₂O) opens avenues for its application in materials science. aip.org Materials with strong pyroelectric coefficients are valuable for infrared detectors and thermal imaging devices, while nonlinear optical properties are essential for technologies like frequency conversion in lasers. While research in this area is not extensive, these findings indicate a potential for developing functional electronic or photonic materials based on the this compound crystal structure.

Structure

2D Structure

Properties

CAS No. |

13470-06-9 |

|---|---|

Molecular Formula |

N2O4Sr |

Molecular Weight |

179.6 g/mol |

IUPAC Name |

strontium;dinitrite |

InChI |

InChI=1S/2HNO2.Sr/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |

InChI Key |

HOWFTCIROIVKLW-UHFFFAOYSA-L |

SMILES |

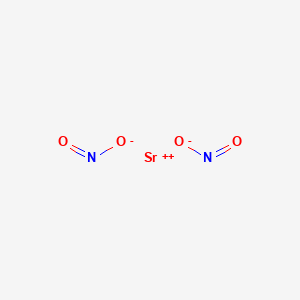

N(=O)[O-].N(=O)[O-].[Sr+2] |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Sr+2] |

Other CAS No. |

13470-06-9 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Strontium Nitrite

Solution-Based Synthesis Routes

Solution-based synthesis provides a versatile platform for the production of strontium nitrite (B80452), allowing for controlled reaction kinetics and product isolation. The two principal methods employed are exchange reactions and double decomposition pathways, each utilizing different precursor materials and reaction mechanisms.

Exchange Reactions via Ammonium (B1175870) Nitrite and Strontium Hydroxide (B78521)

A prominent method for synthesizing strontium nitrite involves the exchange reaction between ammonium nitrite and strontium hydroxide. iaea.orgosti.gov This process is founded on the reaction of crystalline strontium hydroxide with a solution of ammonium nitrite. osti.gov

The stoichiometry of the reaction is a critical factor in maximizing the yield of this compound. The balanced chemical equation for this exchange reaction is as follows:

Sr(OH)₂ + 2NH₄NO₂ → Sr(NO₂)₂ + 2NH₄OH osti.gov

This equation indicates that one mole of strontium hydroxide reacts with two moles of ammonium nitrite to produce one mole of this compound and two moles of ammonium hydroxide. To drive the reaction to completion, it is crucial to use an excess of ammonium nitrite. iaea.orgosti.gov

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Strontium Hydroxide (Sr(OH)₂) | 121.63 | 1 |

| Ammonium Nitrite (NH₄NO₂) | 64.04 | 2 |

| This compound (Sr(NO₂)₂) | 179.63 | 1 |

| Ammonium Hydroxide (NH₄OH) | 35.04 | 2 |

An interactive data table detailing the stoichiometric relationships in the synthesis of this compound from strontium hydroxide and ammonium nitrite.

The kinetics of this heterogeneous reaction are significantly influenced by temperature. The reaction is typically conducted within a temperature range of 50-60 °C. iaea.orgosti.gov Maintaining the reaction mixture in a thermostat within this temperature range for a period of 4 to 5 hours facilitates the forward reaction, leading to the formation of this compound. osti.gov The use of an ammonium nitrite solution to treat crystalline strontium hydroxide suggests that the concentration of the ammonium nitrite solution is a key parameter, with an excess being necessary to ensure efficient conversion. osti.gov

| Parameter | Optimal Range | Duration |

| Temperature | 50 - 60 °C | 4 - 5 hours |

An interactive data table summarizing the optimal temperature and duration for the synthesis of this compound via the exchange reaction.

The optimization of yield and purity is achieved through careful control of reaction conditions and subsequent purification steps. By adhering to the optimal temperature and reaction time, and by using an excess of ammonium nitrite, a yield of 75-80% can be achieved. iaea.orgosti.gov Following the reaction, the this compound is isolated through processes of filtration, evaporation, and salting-out. osti.gov Quantitative analysis of the product obtained through this optimized method indicates a purity of 99.8% for the basic substance. iaea.orgosti.gov

Double Decomposition Pathways (e.g., Sodium Nitrite and Strontium Chloride)

Another viable solution-based route for the synthesis of this compound is through a double decomposition reaction. A common example of this pathway involves the reaction between sodium nitrite and strontium chloride. wikipedia.org

The effectiveness of this method relies on the reactivity of the precursors and the selective precipitation of the desired product. Strontium chloride, a key precursor, can be prepared by reacting strontium hydroxide or strontium carbonate with hydrochloric acid. wikipedia.org The double decomposition reaction proceeds as follows:

2NaNO₂ + SrCl₂ → Sr(NO₂)₂ + 2NaCl

In this reaction, the selection of precursors is guided by their solubility properties. Both sodium nitrite and strontium chloride are soluble in water. When their aqueous solutions are mixed, the potential products are this compound and sodium chloride. The success of the synthesis depends on the relative solubilities of these products. To isolate this compound, conditions would be manipulated, such as through cooling or evaporation, to favor its crystallization while the more soluble sodium chloride remains in solution. The reactivity of strontium chloride as a precursor is well-established, as it is often used in the synthesis of other strontium compounds through precipitation reactions. wikipedia.org

Isolation and Purification Techniques for this compound Product

Following the synthesis of this compound (Sr(NO₂)₂), typically from aqueous solution reactions such as the exchange reaction between strontium hydroxide and ammonium nitrite, the isolation and purification of the final product are critical to achieving the desired grade and purity. The methodologies employed are standard chemical engineering practices designed to separate the solid product from the reaction medium and remove unreacted starting materials, by-products, and other impurities.

Subsequent purification often involves one or more of the following techniques:

Evaporation and Crystallization: The filtrate, a solution of this compound, is concentrated by evaporating the solvent, typically water. This process increases the solute concentration to the point of supersaturation, inducing crystallization. For analogous compounds like strontium nitrate (B79036), evaporative crystallization is carefully controlled at specific temperatures (e.g., 60-90°C) to selectively crystallize the desired salt while leaving impurities in the solution. google.com Fractional crystallization may also be employed, where differences in the solubility of this compound and any remaining impurities at various temperatures are exploited to achieve separation.

Salting-Out: In some synthesis routes, a salting-out process is used. iaea.org This involves adding a substance that reduces the solubility of this compound in the solvent, causing it to precipitate out of the solution, which can then be collected by filtration.

Washing: After crystallization and filtration, the collected crystals are typically washed to remove any adhering mother liquor which contains dissolved impurities. google.comgoogle.com Deionized water is a common washing agent. The number of washing steps can be varied to achieve the desired purity. google.com

Recrystallization: For achieving high purity, this compound can be redissolved in a minimal amount of fresh hot solvent and then re-crystallized, often by cooling the solution. google.com This process is effective at removing impurities that may have been occluded within the initial crystals.

Drying: The final step is to dry the purified, wet crystals. This can be accomplished by air drying or, for more rigorous moisture removal, by heating in a vacuum oven. google.com For instance, a patent for strontium nitrate specifies drying the wet feed at 120-140°C under vacuum, followed by cooling in a controlled-temperature environment to prevent caking and achieve a final water content of less than 0.1%. google.com

A study on the synthesis of this compound via the exchange reaction of strontium hydroxide and ammonium nitrite reported achieving a product purity of 99.8% after filtration, evaporation, and salting-out processes. iaea.org

Table 1: Summary of Isolation and Purification Techniques

| Technique | Description | Purpose |

|---|---|---|

| Filtration | Mechanical separation of the solid product from the liquid reaction mixture. | Initial isolation of crude product. |

| Evaporative Crystallization | Removal of solvent to induce crystallization of the dissolved product from a supersaturated solution. | Primary purification and recovery of the product. google.com |

| Salting-Out | Addition of a substance to reduce the product's solubility, causing it to precipitate. | To induce precipitation and improve yield. iaea.org |

| Washing | Rinsing the isolated crystals with a suitable solvent (e.g., deionized water). | Removal of adhering mother liquor and soluble impurities. google.com |

| Recrystallization | Dissolving the product in a solvent and crystallizing it again. | To achieve higher purity by removing occluded impurities. google.com |

Solid-State Synthesis Approaches for this compound

Solid-state synthesis, which involves reactions between solid reactants at elevated temperatures, is a common method for producing many inorganic materials, particularly mixed-metal oxides. However, this approach is generally not applicable for the primary synthesis of this compound.

The most common precursor for strontium compounds in solid-state reactions is strontium carbonate (SrCO₃) or strontium nitrate (Sr(NO₃)₂). acs.org The thermal decomposition of strontium nitrate in an inert atmosphere or air does not yield this compound. Kinetic studies have shown that the decomposition of strontium nitrate proceeds directly to strontium oxide (SrO) in a single step at temperatures above 570°C, without the formation of a stable nitrite intermediate. asianpubs.orgresearchgate.netasianpubs.org

The reaction is as follows: 2Sr(NO₃)₂(s) → 2SrO(s) + 4NO₂(g) + O₂(g) testbook.com

While not a method of primary synthesis, this compound has been identified as a product in a specific type of solid-state process: the aging of certain pyrotechnic mixtures. Research on the aging of magnesium–strontium nitrate compositions in the presence of water vapor found that magnesium hydroxide and this compound were the major degradation products. researchgate.netresearchgate.net The formation of this compound in this context is a result of a slow, low-temperature solid-state reaction, which can be represented as:

3Mg(s) + Sr(NO₃)₂(s) + 4H₂O(g) → 3Mg(OH)₂(s) + Sr(NO₂)₂(s) + H₂(g) researchgate.net

This discovery highlights that while this compound is not typically synthesized via high-temperature solid-state methods, it can be formed under specific solid-state conditions as a product of degradation chemistry.

Mechanistic Elucidation of this compound Formation

Understanding the reaction mechanism is key to optimizing synthesis, maximizing yield, and ensuring product purity. The elucidation of the formation mechanism of this compound can be approached through experimental in-situ monitoring and theoretical computational modeling.

In-situ Monitoring of Reaction Progress

In-situ monitoring involves analyzing the reaction mixture in real-time without sample extraction, providing a dynamic view of the chemical transformations. Spectroscopic techniques are particularly powerful for this purpose. While specific studies monitoring this compound synthesis are not widely published, the principles can be drawn from similar chemical systems.

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a highly effective technique for monitoring reactions in solution. rsc.org An ATR probe can be inserted directly into the reaction vessel to collect infrared spectra continuously. For the synthesis of this compound, this method could track the reaction progress by monitoring the characteristic vibrational frequencies of the involved ions. For example, in a double decomposition reaction (e.g., SrCl₂ + 2NaNO₂ → Sr(NO₂)₂ + 2NaCl), the concentration of the reactant nitrite ion (NO₂⁻) and the potential appearance of any intermediates could be followed over time. mdpi.com A study on the formation of arene diazonium salts successfully used in-situ FTIR to track the consumption of sodium nitrite and the formation of the diazonium salt intermediate, allowing for precise determination of reaction endpoints. mdpi.com

Raman Spectroscopy is another vibrational spectroscopy technique well-suited for in-situ analysis, particularly in aqueous systems, as the Raman signal of water is weak. rsc.org It could be used to monitor the symmetric stretching mode of the nitrite ion as it is consumed or produced.

Ultraviolet-Visible (UV-Vis) Spectroscopy can also be used for online monitoring, especially for reactions involving colored species or species with distinct UV absorbance profiles. sandia.gov This could be applied to track the concentration of nitrate or nitrite ions in solution, helping to determine reaction kinetics and endpoints.

Table 2: Potential In-situ Monitoring Techniques for this compound Synthesis

| Technique | Principle | Potential Application |

|---|---|---|

| ATR-FTIR | Measures infrared absorption of species in contact with an ATR crystal. | Real-time tracking of reactant (e.g., NO₂⁻) consumption and product formation by monitoring characteristic vibrational bands. mdpi.com |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing vibrational fingerprints of molecules. | Monitoring changes in nitrite and nitrate concentrations in aqueous solutions with minimal interference from water. rsc.org |

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for investigating reaction mechanisms at the atomic level, offering insights that are often difficult to obtain experimentally. While specific computational studies on the synthesis of this compound are scarce, methodologies from related systems demonstrate the potential of this approach.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. For example, in the synthesis of this compound via the reduction of strontium nitrate, DFT could be used to:

Model the adsorption of nitrate ions onto a reducing agent's surface. digitellinc.com

Calculate the energy barriers (activation energies) for breaking the N-O bond in the nitrate ion to form nitrite. researchgate.netmdpi.com

Investigate different reaction pathways, such as direct dissociation versus hydrogen-assisted pathways. digitellinc.com

Elucidate the structure of key intermediates, such as adsorbed NO* or NOH* species, that may form during the reduction process. chemrxiv.orgosti.gov

Molecular Dynamics (MD) Simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. MD simulations are particularly useful for understanding the role of the solvent and the dynamic behavior of ions in solution. For the aqueous synthesis of this compound, MD could be used to:

Simulate the hydration shells around the strontium (Sr²⁺) and nitrite (NO₂⁻) ions.

Investigate the microscopic details of ion pairing and clustering in the solution. acs.org

Model the process of crystal nucleation and growth from a supersaturated solution, providing insights into the crystallization step of purification. rsc.org

Examine the interfacial behavior between the solution and solid surfaces, such as in adsorption or heterogeneous catalysis. mdpi.comresearchgate.net

Although these computational methods have been applied extensively to nitrate reduction and strontium ion interactions, their specific application to model the complete reaction coordinates for common this compound synthesis routes represents an area for future research.

Crystallographic and Structural Characterization of Strontium Nitrite and Its Hydrates

X-ray Diffraction Studies of Strontium Nitrite (B80452)

X-ray diffraction analysis has been instrumental in determining the crystal structure of anhydrous strontium nitrite, Sr(NO₂)₂. This technique provides detailed information about the crystal system, space group, and the precise positions of atoms within the unit cell.

Crystal System and Space Group Determination

Anhydrous this compound crystallizes in the orthorhombic system. chemicalbook.com The arrangement of atoms in the crystal lattice conforms to the non-centrosymmetric space group P2₁2₁2₁. The determination of the crystal system and space group is a critical first step in defining the material's crystallographic identity.

Lattice Parameters and Unit Cell Dimensions at Varying Temperatures

The dimensions of the unit cell of this compound have been observed to change with temperature. At room temperature, the lattice parameters are well-defined. As the temperature decreases, a contraction of the unit cell is observed, indicating the material's thermal expansion characteristics.

Table 1: Lattice Parameters of Anhydrous this compound at Various Temperatures

| Temperature (K) | a (Å) | b (Å) | c (Å) |

|---|---|---|---|

| 294 | 6.853 | 11.232 | 5.201 |

| 100 | 6.811 | 11.164 | 5.158 |

| 20 | 6.804 | 11.153 | 5.152 |

Atomic Position Refinement and Bond Lengths/Angles (e.g., N–O distances within nitrite anion)

Detailed refinement of the crystal structure allows for the precise determination of atomic coordinates and, consequently, the bond lengths and angles within the this compound molecule. The N–O bond lengths within the nitrite anion are a key parameter. In related nitrite compounds, these distances are typically in the range of 1.17 Å to 1.26 Å. acs.orgnist.gov For comparison, in strontium nitrate (B79036), which has a different nitrogen-oxygen anion, the N-O bond lengths are around 1.247 Å. iaea.org

Neutron Diffraction Analysis of this compound Monohydrate

Neutron diffraction provides a powerful complementary technique to X-ray diffraction, particularly for locating light atoms such as hydrogen. This has been crucial in understanding the structure of this compound monohydrate, Sr(NO₂)₂·H₂O.

Temperature-Dependent Structural Evolution (e.g., 294 K, 100 K, 20 K)

Neutron diffraction studies on this compound monohydrate have revealed its structural changes at different temperatures. aip.orgaip.orgdntb.gov.ua The compound crystallizes in the monoclinic space group P2₁. aip.orgaip.org The lattice parameters show a clear dependence on temperature, contracting as the crystal is cooled from 294 K down to 20 K. aip.orgaip.org

Table 2: Lattice Parameters of this compound Monohydrate at Various Temperatures

| Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|

| 294 | 12.5831 | 8.94941 | 4.4860 | 99.111 |

| 100 | 12.539 | 8.909 | 4.475 | 99.086 |

| 20 | 12.542 | 8.901 | 4.472 | 99.030 |

Data sourced from a 1985 neutron diffraction study. aip.orgaip.org

Coordination Geometry of Strontium Cations

The coordination environment of the strontium cation (Sr²⁺) is highly dependent on the hydration state of the this compound salt.

In the well-characterized This compound monohydrate (Sr(NO₂)₂·H₂O) , there are two crystallographically independent strontium ions. A neutron diffraction study revealed that these two Sr²⁺ ions exhibit different coordination numbers of nine and ten. aip.org The coordination spheres are composed of oxygen atoms from both the nitrite (NO₂⁻) ligands and the water molecule. The intricate arrangement of these ligands around the central strontium cations results in a complex, three-dimensional crystal structure.

Comparative Analysis with X-ray Diffraction Results on Electron Distribution

A comparative analysis of neutron and X-ray diffraction data for this compound monohydrate has provided significant insights into its electronic structure, particularly the bonding characteristics of the nitrite ions. A neutron diffraction study conducted at 294 K, 100 K, and 20 K offered precise locations of the atomic nuclei. aip.org When these results were compared with previously obtained X-ray diffraction data, discrepancies were noted. aip.org

This comparison revealed that the structural parameters derived from X-ray diffraction were influenced by scattering from the non-bonding lone-pair electrons on the nitrogen atoms of the nitrite groups. aip.org Neutron diffraction, which is not sensitive to the electron distribution in the same way, provides a more accurate determination of the internuclear distances and bond angles. The differences between the two data sets thus allow for the inference of the location of electron density, confirming the presence and influence of the nitrogen lone pair on the crystallographic results obtained by X-ray methods.

High-Pressure Crystallography of this compound (if applicable)

A review of the available scientific literature indicates that high-pressure crystallographic studies on this compound or its hydrates have not been reported. Such investigations could provide valuable information on pressure-induced phase transitions, changes in coordination, and the compressibility of the material.

Studies on Hydration and Dehydration-Induced Structural Transitions

The processes of hydration and dehydration induce significant structural changes in this compound, leading to the formation and interconversion of different hydrate (B1144303) phases.

The most definitively characterized hydrate is this compound monohydrate.

This compound Monohydrate (Sr(NO₂)₂·H₂O): This compound is known to be pyroelectric and crystallizes in the monoclinic crystal system with the space group P2₁. researchgate.netaip.org Detailed neutron diffraction studies have provided precise lattice parameters at various temperatures. aip.org

| Crystal Data for this compound Monohydrate (Sr(NO₂)₂·H₂O) | |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Reference | aip.orgresearchgate.netaip.org |

| Lattice Parameters of Sr(NO₂)₂·H₂O at Different Temperatures | ||||

| Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) |

| 295 | 12.5831(4) | 8.94941(15) | 4.4860(2) | 99.111(4) |

| 100 | 12.539(2) | 8.909(1) | 4.475(1) | 99.086(20) |

| 20 | 12.542(2) | 8.901(1) | 4.472(1) | 99.030(20) |

| Data sourced from a neutron diffraction study. aip.org |

Anhydrous this compound (Sr(NO₂)₂) and a sesquihydrate (Sr(NO₂)₂·1.5H₂O) are also mentioned in chemical literature, but their full structural characterization is not available in the reviewed sources. chemicalbook.com

Thermal analysis provides insight into the stability of this compound hydrates and the temperatures at which dehydration-induced structural transitions occur.

This compound Monohydrate (Sr(NO₂)₂·H₂O): This hydrate is stable at room temperature but begins to decompose upon heating. In air, the crystals start to decompose at approximately 245 °C. chemicalbook.com The loss of the water molecule leads to the formation of the anhydrous phase, a transition that involves a complete rearrangement of the crystal structure.

Anhydrous this compound (Sr(NO₂)₂): The anhydrous form is more thermally stable and decomposes at temperatures above 650°C, forming strontium oxide (SrO) and nitrogen oxides. chemicalbook.com Studies on the ageing of pyrotechnic mixtures containing strontium nitrate have identified this compound as a product, and its thermal behavior is a key factor in the stability of these systems. researchgate.net A measurable decomposition pressure for anhydrous this compound has been reported at 264 °C. nist.gov

| Decomposition Temperatures | |

| Compound | Decomposition Temperature (°C) |

| This compound Monohydrate (Sr(NO₂)₂·H₂O) | ~245 |

| Anhydrous this compound (Sr(NO₂)₂) | >650 |

| Data sourced from ChemicalBook. chemicalbook.com |

Spectroscopic and Electronic Structure Analysis of Strontium Nitrite

Vibrational Spectroscopy of Strontium Nitrite (B80452) (Infrared and Raman)

Detailed and dedicated experimental Infrared (IR) and Raman spectra for pure, solid strontium nitrite are not extensively reported in the reviewed scientific literature. However, the expected vibrational characteristics can be discussed based on the known properties of the nitrite anion (NO₂⁻) and the interactions with the strontium cation (Sr²⁺).

Attribution of Fundamental Vibrational Modes of the Nitrite Anion and Strontium-Oxygen Interactions

The nitrite anion, belonging to the C₂ᵥ point group, possesses three fundamental vibrational modes:

Symmetric stretching (ν₁): This involves the simultaneous stretching of both N-O bonds.

Bending (ν₂): This mode corresponds to the scissoring motion of the O-N-O angle.

Asymmetric stretching (ν₃): This involves one N-O bond stretching while the other compresses.

In an ionic compound like this compound, these fundamental modes of the nitrite anion would be observable in both Infrared and Raman spectra. The presence of the strontium cation and the formation of a crystal lattice introduce additional complexities. The electrostatic interactions between the Sr²⁺ cations and the oxygen atoms of the nitrite anions (strontium-oxygen interactions) can be observed as low-frequency lattice vibrations in the far-infrared and Raman spectra. These interactions may also cause shifts in the frequencies of the internal nitrite modes compared to the free ion.

Influence of Crystal Field and Temperature on Vibrational Spectra

The arrangement of ions in the crystal lattice of this compound creates a local electric field, known as the crystal field. This field can affect the vibrational spectra in several ways:

Site Group Splitting: If the symmetry of the site occupied by the nitrite ion in the crystal is lower than the C₂ᵥ symmetry of the free ion, a splitting of degenerate vibrational modes may occur.

Correlation Field (Factor Group) Splitting: Vibrational coupling between the nitrite ions within the unit cell can lead to the splitting of each vibrational mode into multiple components, observable in the spectra of the crystalline solid.

Temperature variations can also influence the vibrational spectra. Increasing temperature generally leads to a broadening of the spectral bands due to increased thermal motion and phonon scattering. It can also cause small shifts in the peak positions due to thermal expansion of the crystal lattice and changes in the interatomic forces.

Electronic Spectroscopy (UV-Vis Absorption and Luminescence) of this compound

Investigation of Electronic Transitions and Band Gap Characteristics

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

An XPS study conducted on high-purity strontium nitrate (B79036) has provided evidence for the presence of this compound. In this analysis, a distinct signal corresponding to the nitrite (NO₂⁻) species was identified in the N 1s spectral region. aip.org

| Element | Core Level | Binding Energy (eV) | Attributed Species |

| Nitrogen | N 1s | ~403 | Nitrite (NO₂⁻) |

This data is derived from an analysis of strontium nitrate where this compound was identified as a component. aip.org

Nuclear Magnetic Resonance (NMR) Studies for Local Atomic Environments (if applicable)

No dedicated Nuclear Magnetic Resonance (NMR) studies specifically focusing on this compound were found in the reviewed scientific literature. While NMR studies have been performed on other strontium compounds, such as strontium nitrate, to investigate the local atomic environments of strontium and other nuclei, similar data for this compound is not available.

Computational Spectroscopy and Quantum Chemical Calculations

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific research data concerning the computational spectroscopy and quantum chemical calculations for this compound (Sr(NO₂)²).

Extensive queries for theoretical studies, including density functional theory (DFT) calculations, vibrational frequency analysis, and electronic structure computations specifically targeting this compound, did not yield any detailed research findings. The scientific literature accessible through the performed searches is rich with computational studies on the related compound, strontium nitrate (Sr(NO₃)²), but provides no analogous information for this compound.

Therefore, it is not possible to provide data tables with calculated vibrational frequencies, electronic transition energies, or other quantum chemical properties for this compound at this time. The academic focus appears to have been directed towards the nitrate analogue, leaving a knowledge gap in the computational characterization of this compound.

Thermal Decomposition Pathways and Kinetic Studies of Strontium Nitrite

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are used to identify the energetic transitions, such as melting, crystallization, and decomposition, that occur as a material is heated or cooled.

There is a lack of published DSC or DTA thermograms for pure strontium nitrite (B80452) that would characterize the endothermic and exothermic events associated with its decomposition. Without this data, a detailed description of the thermal transitions is not possible.

Similarly, the enthalpies (ΔH) associated with the decomposition reactions of strontium nitrite have not been reported in the available literature. This information is critical for understanding the energy changes that occur during the thermal breakdown of the compound.

Kinetic Modeling of Non-Isothermal and Isothermal Decomposition

Kinetic analysis of thermal decomposition data allows for the determination of parameters such as activation energy (Ea) and the pre-exponential factor (A), which describe the rate and mechanism of the reaction. Extensive kinetic modeling has been performed for strontium nitrate (B79036), but similar studies dedicated to this compound are absent from the surveyed scientific papers. Therefore, no data on the non-isothermal or isothermal decomposition kinetics of this compound can be presented.

Determination of Apparent Activation Energies and Pre-Exponential Factors

The determination of kinetic parameters such as apparent activation energy (Ea) and the pre-exponential factor (A) is crucial for understanding the reactivity and stability of a compound. These parameters are typically derived from thermogravimetric analysis (TGA) data using various model-free and model-fitting methods.

Due to the limited availability of direct kinetic studies on the decomposition of pure this compound, data from its common precursor, strontium nitrate (Sr(NO₃)₂), is often used as a reference. Studies on the non-isothermal decomposition of strontium nitrate show that the process typically occurs in a single step directly to strontium oxide, without the formation of a stable nitrite intermediate under specific inert conditions. However, the kinetic parameters derived from these studies provide valuable insight into the energy requirements for breaking down strontium-nitrogen-oxygen bonds.

Kinetic analysis using methods such as Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman has been applied to the decomposition of strontium nitrate in a nitrogen atmosphere. The apparent activation energies calculated through these different isoconversional methods show slight variations but are generally consistent, suggesting a complex, multi-step process might be simplified as a single-step reaction under specific experimental constraints.

Table 1: Apparent Activation Energies for Strontium Nitrate Decomposition

| Kinetic Method | Average Apparent Activation Energy (kJ/mol) | Source(s) |

|---|---|---|

| Straink | 344.37 | |

| Flynn-Wall-Ozawa (FWO) | 341.39 | |

| Kissinger-Akahira-Sunose (KAS) | 344.05 | |

| Friedman (FR) | 362.62 |

This interactive table provides data for the thermal decomposition of strontium nitrate, which serves as a proxy due to the scarcity of direct studies on this compound.

Elucidation of Reaction Mechanisms (e.g., Diffusion Models)

The mechanism of a solid-state decomposition reaction describes the physical and chemical steps involved as the reactant transforms into products. These mechanisms can often be categorized into models based on nucleation, geometrical contraction, diffusion, or reaction order.

For the thermal decomposition of strontium nitrate, the master plot method has been used to identify the most probable reaction mechanism. Studies indicate that the process is best described by a three-dimensional diffusion model, specifically the Ginstling–Brounshtein (D4) model. This model assumes that the reaction rate is controlled by the diffusion of reactants or products through the product layer, which forms around the unreacted core of the particle. The applicability of a D4 model suggests that as strontium nitrate decomposes, the resulting strontium oxide layer creates a barrier, and the rate at which gaseous products like nitrogen oxides and oxygen escape becomes the rate-limiting step.

Given that this compound decomposition would also involve the transformation of a solid reactant into a solid product (strontium oxide) and gaseous products, it is plausible that its decomposition could also be governed by a diffusion-controlled mechanism under similar conditions. The exact mechanism, however, would depend on factors like particle size, morphology, and the presence of defects in the crystal lattice.

Influence of Atmospheric Composition and Humidity on Decomposition Kinetics

The atmosphere in which thermal decomposition occurs can significantly alter the reaction kinetics and even the decomposition pathway itself. Factors such as the presence of reactive gases (e.g., oxygen, water vapor) or the pressure of the system play a critical role.

Table 2: Influence of Atmospheric Conditions on Decomposition

| Condition | Effect | Mechanism | Source(s) |

|---|---|---|---|

| High Humidity | Accelerates decomposition; Lowers activation energy | Catalytic effect of water; Promotes formation of Sr(NO₂)₂ intermediate | |

| Inert Atmosphere (e.g., Nitrogen, Argon) | Serves as a baseline for kinetic studies; rate can be slower than in air | Prevents oxidative side reactions; product gas diffusion controls rate | |

| Air/Oxygen | May increase decomposition rate compared to inert gas | Oxidation of gaseous products (e.g., NO to NO₂) can influence reaction equilibrium |

| Low Pressure/Vacuum | Can alter reaction enthalpy and degree of reaction | Enhanced diffusion of gaseous products away from the reaction site | |

This interactive table summarizes the known effects of different atmospheric variables on the thermal decomposition of strontium compounds.

Phase Transformations during Thermal Treatment Leading to Strontium Oxide

The ultimate solid product of the complete thermal decomposition of this compound, much like strontium nitrate, is strontium oxide (SrO). Thermogravimetric analyses have confirmed that the decomposition of anhydrous strontium nitrate under a nitrogen atmosphere proceeds in a single, well-defined step, leading directly to the formation of strontium oxide.

The transformation involves the breakdown of the crystalline structure of the nitrate (or nitrite) and the formation of a new crystalline phase, strontium oxide. X-ray diffraction (XRD) analysis is commonly used to confirm the phase of the final product. Studies on the synthesis of strontium oxide from various precursors, including strontium carbonate and strontium nitrate in different reaction systems, confirm the formation of a crystalline SrO structure upon heating to sufficient temperatures (e.g., above 800-900°C). The process involves the elimination of gaseous byproducts and the subsequent crystallization and potential sintering of the resulting oxide particles.

In more complex systems, such as the synthesis of mixed-metal oxides like strontium titanate or strontium cobalt oxide, strontium nitrate is often used as a precursor. In these cases, the decomposition of the nitrate and the formation of strontium oxide is an intermediate step before the final complex oxide is formed through reaction with other components.

Chemical Reactivity and Interaction Mechanisms of Strontium Nitrite

Role in Ageing Processes of Complex Chemical Systemschemicalbook.com

The presence and formation of strontium nitrite (B80452) are particularly relevant in the aging of pyrotechnic compositions, where it can significantly alter the stability and reaction characteristics of the system.

Formation of Strontium Nitrite as a Degradation Product (e.g., in Mg-Sr(NO₃)₂ systems)chemicalbook.com

In pyrotechnic compositions containing magnesium (Mg) and strontium nitrate (B79036) (Sr(NO₃)₂), this compound is a major degradation product formed during the aging process, especially in the presence of water vapor. chemicalbook.com The interaction between the metallic fuel (magnesium) and the nitrate-based oxidizer in a humid environment leads to the formation of magnesium hydroxide (B78521) and this compound. chemicalbook.com This chemical transformation is a key indicator of the aging of the pyrotechnic system.

Impact on High-Temperature Pyrotechnic Reaction Pathwayschemicalbook.com

The presence of this compound, formed during aging, also has a significant influence on the high-temperature pyrotechnic reactions between magnesium and strontium nitrate. chemicalbook.com Differential scanning calorimetry (DSC) studies have confirmed that the chemical and structural alterations that occur during the aging process, including the formation of this compound, affect the subsequent combustion behavior of the material. chemicalbook.com

Solution Chemistry of this compound

The behavior of this compound in solution is fundamental to understanding its reactivity and potential applications. This section details its solubility in various media and the current understanding of its ionic speciation.

Solubility in Aqueous and Non-Aqueous Medianih.gov

This compound is a hygroscopic compound that exists in both anhydrous and hydrated forms, each exhibiting distinct solubility characteristics. The anhydrous form, Sr(NO₂)₂, is soluble in water, with a reported solubility of 72.1 g per 100 ml at 20°C. In contrast, it is only slightly soluble in alcohol, with a solubility of 0.04 g per 100 ml at 20°C. The monohydrate, Sr(NO₂)₂·H₂O, is also soluble in water, with a solubility of approximately 58.5 g per 100 ml at 20°C. nih.gov

| Compound | Solvent | Temperature (°C) | Solubility (g/100 mL) |

|---|---|---|---|

| Anhydrous this compound (Sr(NO₂)₂) | Water | 20 | 72.1 |

| Anhydrous this compound (Sr(NO₂)₂) | Alcohol | 20 | 0.04 |

| This compound Monohydrate (Sr(NO₂)₂·H₂O) | Water | 20 | 58.5 |

Investigation of Ionic Speciation and Solvation Phenomena

When dissolved in water, this compound, formed from the neutralization of a strong base (strontium hydroxide) and a weak acid (nitrous acid), produces a basic solution. In an aqueous environment, it dissociates into strontium ions (Sr²⁺) and nitrite ions (NO₂⁻).

Detailed spectroscopic and computational studies specifically investigating the ionic speciation and solvation phenomena of this compound in solution are limited in publicly available literature. However, insights can be drawn from studies on related compounds. X-ray absorption spectroscopy studies on aqueous solutions of sodium nitrate and sodium nitrite suggest that the hydration properties of nitrate and nitrite ions are similar, with both showing a comparable propensity for ion pairing with the cation.

Research on the coordination chemistry of the strontium ion indicates it has a versatile coordination environment. X-ray absorption spectroscopy of strontium(II) in various oxygen-ligated environments, including aqueous solutions, has been used to characterize its coordination. In aqueous solutions, the strontium ion is surrounded by a shell of water molecules. Studies on aqueous strontium nitrate solutions at high temperatures and pressures using Raman spectroscopy have shown that the strontium ion can exist in two states: a "bound" species in close contact with the nitrate ion and a "free" species separated from it. As temperature increases, the number of water molecules in the solvation shell of the strontium ion decreases, facilitating a closer interaction with the nitrate anion. While these findings pertain to strontium nitrate, they suggest that in a this compound solution, a similar equilibrium between solvated ions and ion pairs likely exists, influenced by factors such as concentration and temperature.

Redox Behavior and Reaction with Other Inorganic Species

This compound, Sr(NO₂)₂, exhibits characteristic redox behavior primarily dictated by the nitrite anion (NO₂⁻). The nitrogen atom in the nitrite ion is in a +3 oxidation state, which is intermediate between its lower oxidation states in compounds like ammonia (B1221849) (-3) and its higher oxidation state in nitrate (+5). This intermediate oxidation state allows this compound to act as both an oxidizing and a reducing agent, depending on the reacting species.

As an oxidizing agent, the nitrite ion can be reduced. For instance, in acidic solutions, nitrous acid (formed from nitrite) can be reduced to nitrogen monoxide (NO) or other nitrogen oxides. Conversely, as a reducing agent, the nitrite ion can be oxidized to the nitrate ion (NO₃⁻).

4Sr(NO₂)₂(s) → 2SrO(s) + 2Sr(NO₃)₂(s) + 2NO(g) + N₂(g)

In this reaction, some of the nitrogen in the nitrite is oxidized to form strontium nitrate, while some is reduced to form nitrogen monoxide and dinitrogen gas.

The reactivity of this compound with other inorganic species is also of interest. In aqueous solutions, this compound, being a salt of a strong base (strontium hydroxide) and a weak acid (nitrous acid), creates a slightly basic solution due to the hydrolysis of the nitrite ion. This basic nature influences its reactions with acidic compounds.

Nitrites are known to be effective corrosion inhibitors for some metals, such as mild steel. banglajol.info This is due to their ability to act as an oxidizing agent, forming a passive, protective layer of iron(III) oxide on the metal's surface, thus preventing further corrosion. banglajol.infomdpi.com

| Reactant | Condition | Products | Reaction Type |

| Heat (Thermal Decomposition) | High Temperature | Strontium Oxide (SrO), Strontium Nitrate (Sr(NO₃)₂), Nitrogen Monoxide (NO), Dinitrogen (N₂) | Redox |

| Water (Aqueous Solution) | Ambient | Strontium ions (Sr²⁺), Nitrite ions (NO₂⁻) which hydrolyze to produce a slightly basic solution | Hydrolysis |

| Mild Steel (in aqueous solution) | Near-neutral to alkaline pH | Protective layer of Iron(III) oxide | Redox (Oxidation of Iron) |

Interactions with Organic Components in Formulations

The interaction of this compound with organic components is particularly relevant in the context of formulations such as pyrotechnics. In these mixtures, this compound can play a role in both the desired reaction and the stability of the formulation.

A notable application of this compound is in stabilizing certain pyrotechnic mixtures. For instance, it has been observed that the addition of this compound to formulations containing magnesium and strontium nitrate can prevent the degradation or "aging" of the mixture, particularly in the presence of moisture. wikipedia.org This stabilizing effect is crucial for maintaining the performance and safety of the pyrotechnic device over time.

The compatibility of this compound with various organic components commonly used in formulations is a key consideration for chemists and engineers. The table below summarizes some general interaction types.

| Organic Component Type | Potential Interaction | Significance in Formulations |

| Organic Fuels (e.g., charcoal, sugars, shellac) | Redox reaction upon ignition | Provides energy for the pyrotechnic display. |

| Binders (e.g., dextrin, gums) | Generally stable at ambient temperatures, but can react at elevated temperatures | Ensures the physical integrity of the pyrotechnic composition. |

| Solvents (e.g., alcohols) | Generally soluble, potential for reaction under specific conditions | Used in the manufacturing process to create a homogenous mixture. |

| Plasticizers and Polymers | Compatibility varies depending on the specific polymer | Can be used to modify the physical properties of the formulation. |

It is important to note that while general reactivity patterns exist, the specific behavior of this compound in a formulation depends on a multitude of factors, including the nature of the organic components, the presence of other substances, and the environmental conditions.

Advanced Functional Properties and Applications of Strontium Nitrite

Pyroelectric and Nonlinear Optical Properties of Strontium Nitrite (B80452) Monohydrateaip.org

Strontium nitrite monohydrate, Sr(NO₂)₂·H₂O, has been identified as a material with significant pyroelectric and nonlinear optical characteristics. aip.org These properties are rooted in its crystal structure, which belongs to the P2₁ space group. Research has quantified these characteristics at room temperature, providing a baseline for its potential applications in optical and electronic devices. aip.org

Measurement of Pyroelectric Coefficientsaip.org

The pyroelectric effect is the ability of certain materials to generate a temporary voltage when they are heated or cooled. In this compound monohydrate, this property is well-documented. At room temperature (295 K), the material exhibits a notable pyroelectric coefficient. aip.org

Detailed measurements have established the primary pyroelectric coefficient for this compound monohydrate. aip.org

Table 1: Measured Pyroelectric Coefficient of Sr(NO₂)₂·H₂O at Room Temperature

| Property | Value | Unit |

|---|---|---|

| Pyroelectric Coefficient (p₂) | 20 | µC m⁻² K⁻¹ |

Data sourced from S. C. Abrahams et al., Journal of Applied Physics (1983). aip.org

Determination of Nonlinear Dielectric Susceptibilityaip.org

Nonlinear optical properties arise from the interaction of high-intensity light with a material, leading to a nonlinear response in the material's polarization. This compound monohydrate demonstrates second-order nonlinear dielectric susceptibility, making it a candidate for applications in frequency conversion and other nonlinear optical processes. aip.org

The value of this susceptibility has been determined at room temperature, highlighting its potential in the realm of nonlinear optics. aip.org

Table 2: Second-Order Nonlinear Dielectric Susceptibility of Sr(NO₂)₂·H₂O at Room Temperature

| Property | Value | Unit |

|---|---|---|

| Second-Order Nonlinear Dielectric Susceptibility | ~0.06x10⁻¹² | V⁻¹ m |

Data sourced from S. C. Abrahams et al., Journal of Applied Physics (1983). aip.org

Investigation of Temperature Dependence of Optical Properties

While the pyroelectric and nonlinear optical properties of this compound monohydrate have been characterized at room temperature, detailed investigations into the temperature dependence of these properties are not extensively available in the reviewed scientific literature. Generally, the pyroelectric coefficient of ferroelectric materials tends to increase as the temperature approaches the Curie temperature. bath.ac.ukresearchgate.net However, specific experimental data charting this behavior for this compound is not presently available.

Role in Advanced Materials Synthesis as a Precursor

The utility of a chemical compound as a precursor is critical in the synthesis of advanced materials. While strontium salts are widely used, the specific role of this compound is narrowly defined in the existing literature.

Formation of Strontium-Containing Oxides and Nitrides (if applicable)

The scientific literature extensively documents the use of strontium nitrate (B79036) (Sr(NO₃)₂) as a precursor for the synthesis of strontium oxide (SrO) nanoparticles through various methods, including green synthesis and sol-gel methods. sathyabama.ac.inorientjchem.orgjournalcsij.comorientjchem.org Similarly, the formation of strontium nitride (Sr₃N₂) is typically achieved by burning strontium metal in a nitrogen atmosphere. wikipedia.org

In contrast, the use of this compound as a direct precursor for the synthesis of strontium-containing oxides and nitrides is not well-documented. While this compound may form as an intermediate during the thermal decomposition of strontium nitrate, its application as a starting material in these specific synthetic pathways is not a common practice reported in the available research. researchgate.net

Synthesis of Nanostructured Materials Utilizing this compound Pathways

The synthesis of nanostructured materials often relies on specific chemical pathways initiated by precursor compounds. Numerous studies detail the successful synthesis of strontium oxide nanoparticles using precursors such as strontium nitrate, strontium acetate, and strontium chloride. researchgate.netnih.govresearchgate.net These methods are well-established for producing nanomaterials with controlled size and morphology.

Currently, there is a lack of specific research detailing synthetic routes that utilize this compound as the primary precursor for the formation of nanostructured materials. The focus has remained on other strontium salts that are more commonly available and have well-characterized decomposition and reaction pathways for nanomaterial synthesis.

Electrochemical Applications

The scientific literature contains limited direct research on the electrochemical applications of this compound as a primary active material. However, its properties as a nitrite salt lend it to contexts involving electrochemical processes, primarily in the generation of nitric oxide (NO) for therapeutic and sensor applications.

In some patented systems, this compound is listed among other inorganic nitrites as a potential precursor for the electrochemical generation of nitric oxide. google.comgoogle.com In these conceptual applications, an electrochemical cell containing a this compound solution would have a voltage applied across its electrodes. This process would initiate reactions leading to the formation of gaseous nitric oxide. google.com The generated NO could then be used for therapeutic delivery or detected by a sensor. google.comgoogle.com

Additionally, this compound is mentioned as a precursor chemical in the sol-gel synthesis of strontium-doped perovskite oxides, such as SrTi₁₋ₓFeₓO₃₋δ. hanrimwon.com These resulting perovskite materials are investigated for applications as oxygen gas sensors, which operate on electrochemical principles. In this context, this compound is a component in the material's synthesis rather than the active sensing element itself. hanrimwon.com There is also a mention of this compound in relation to materials for magnetic sensors, though specific details on its electrochemical role are not provided. researchgate.net

Catalytic Activity and Mechanisms

This compound has been identified as a catalyst or a compound with catalytic effects in several specific chemical contexts, ranging from explosive compositions to organic synthesis and pyrotechnics.

Detonation and Combustion Catalyst: this compound is cited as a detonation catalyst in water-in-oil emulsion-type explosive compositions. google.com In this role, the strontium ion, introduced as a water-soluble salt like this compound, sensitizes the explosive mixture, allowing it to be detonated with a standard cap at small diameters and high densities. google.com It is also listed as a potential combustion catalyst in airbag explosive compositions, where it can be used to adjust the rate of the oxidation-combustion reaction. google.com

Catalyst in Pyrotechnic Aging: Research into the aging of magnesium-strontium nitrate pyrotechnic systems has revealed a significant catalytic role for this compound. researchgate.net this compound often forms as a degradation product during the aging of these mixtures, particularly in the presence of humidity. researchgate.net Its formation has a catalytic effect that accelerates the decomposition of the pyrotechnic composition, reducing the onset temperature of decomposition. researchgate.net Studies using isothermal microcalorimetry have demonstrated that the addition of this compound to a magnesium-strontium nitrate mixture eliminates the induction reaction period typically observed during aging, thereby influencing the stability and performance of the pyrotechnic material. researchgate.netacs.orgchemicalbook.com

Catalyst in Chemical Synthesis: this compound is mentioned as a potential catalyst in specific organic reactions. It is listed among various nitrites that can be used to catalyze the polymerization of unsaturated aldehydes. google.com Furthermore, it is included as a possible nitrite source in the preparation of aromatic azoamino compounds, a process that also involves a Friedel-Crafts catalyst. google.com In another application, this compound can be used to modify zeolite catalysts. google.com The strontium-containing compound is deposited on the zeolite, and subsequent heating prepares the final catalyst composition for use. google.com

The table below summarizes the documented catalytic applications of this compound.

| Application Area | Reaction/Process | Role of this compound | Mechanism/Effect |

| Explosives | Detonation of emulsion explosives | Detonation Catalyst | Sensitizes the explosive mixture for detonation. google.com |

| Pyrotechnics | Aging and decomposition of Mg-Sr(NO₃)₂ mixtures | Catalyzes decomposition | Accelerates the decomposition reaction, reducing the onset temperature and eliminating the induction period during aging. researchgate.net |

| Polymerization | Polymerization of unsaturated aldehydes | Catalyst | Facilitates the polymerization reaction. google.com |

| Organic Synthesis | Preparation of aromatic azoamino compounds | Reagent/Co-catalyst | Acts as the nitrite source in a reaction catalyzed by a Friedel-Crafts catalyst. google.com |

| Zeolite Catalysts | Modification of zeolites | Catalyst Component | Incorporated onto the zeolite support to create the final catalyst. google.com |

Computational and Theoretical Modeling of Strontium Nitrite Systems

First-Principles Calculations for Electronic Structure and Bonding

First-principles calculations, primarily based on Density Functional Theory (DFT), are quantum mechanical methods that compute the electronic structure of materials from fundamental physical constants, without requiring empirical parameters. researchgate.net These calculations are foundational for understanding the intrinsic properties of a compound.

Although specific DFT studies on strontium nitrite (B80452) are scarce, the methodology has been extensively applied to other strontium-containing materials, such as strontium nitrides and strontium chloride. rsc.orgacs.orgwikipedia.orggeeksforgeeks.org If applied to strontium nitrite, first-principles calculations would elucidate the nature of its chemical bonds and electronic properties. The calculations would model the interaction between the strontium (Sr²⁺) cation and the nitrite (NO₂⁻) anions. Key insights would include the charge density distribution, revealing the ionic character of the Sr-N/O bonds and the covalent nature of the N-O bonds within the nitrite group.

Furthermore, DFT enables the calculation of the electronic band structure and the density of states (DOS). This would determine whether this compound behaves as an insulator, semiconductor, or metal, and would provide a precise value for its band gap. Such information is crucial for predicting the material's optical and electronic behavior.

Table 1: Potential Data from First-Principles Calculations for this compound (Note: The following values are illustrative of the data type and are not from published studies on Sr(NO₂)₂)

| Property | Description | Predicted Value |

|---|---|---|

| Lattice Parameters (a, b, c) | The dimensions of the unit cell of the crystal. | Not Available in Literature |

| Band Gap (Eg) | The energy difference between the valence and conduction bands. | Not Available in Literature |

| Formation Energy (ΔHf) | The energy released or absorbed when the compound is formed from its constituent elements. | Not Available in Literature |

| Bond Population Analysis | A measure of the covalent or ionic nature of the chemical bonds. | Not Available in Literature |

Molecular Dynamics Simulations for Lattice Dynamics and Phase Transitions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the evolution of the system and its macroscopic properties.

For this compound, MD simulations would be invaluable for studying its lattice dynamics. These simulations can generate phonon dispersion curves, which describe the vibrational modes of the crystal lattice. The absence of imaginary frequencies in these curves would confirm the dynamical stability of the predicted crystal structure. acs.org

MD is also a powerful tool for investigating temperature- and pressure-induced phase transitions. By simulating the this compound crystal at various temperatures, one could observe the onset of structural changes, such as a transition from an ordered crystalline phase to a disordered phase, or to a different crystal symmetry. This is particularly relevant as studies on analogous compounds like sodium nitrite (NaNO₂) have utilized MD to explore order-disorder phase transitions. The simulations can provide atomic-level detail on the mechanisms driving these transformations, such as the reorientation of the nitrite ions within the lattice.

Reaction Pathway Modeling and Thermochemical Predictions

Understanding the synthesis and decomposition of a material is critical for its practical application. Computational methods can model reaction pathways and predict the associated thermochemical data, providing a theoretical foundation for experimental work.

For this compound, reaction pathway modeling could be used to investigate its formation, for instance, through the exchange reaction between a strontium salt and a nitrite salt. By mapping the potential energy surface of the reaction, it is possible to identify transition states and calculate the activation energy, offering insights into reaction kinetics.

Thermochemical predictions, often derived from first-principles energy calculations, can determine key thermodynamic quantities like the standard enthalpy of formation and Gibbs free energy. csic.esrsc.org This data is essential for assessing the thermal stability of this compound. For example, theoretical calculations could predict the decomposition temperature and the likely products. This is particularly interesting as experimental studies on the decomposition of strontium nitrate (B79036), Sr(NO₃)₂, suggest it proceeds directly to strontium oxide without the formation of a stable nitrite intermediate, highlighting the need for direct theoretical investigation of this compound's stability. asianpubs.orgresearchgate.net

Table 2: Potential Data from Thermochemical Modeling for this compound (Note: The following values are illustrative of the data type and are not from published studies on Sr(NO₂)₂)

| Thermodynamic Parameter | Description | Predicted Value |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Not Available in Literature |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy during the formation of 1 mole of the substance from its constituent elements. | Not Available in Literature |

| Decomposition Temperature | The temperature at which the compound chemically decomposes. | Not Available in Literature |

| Activation Energy (Ea) of Decomposition | The minimum amount of energy required to initiate the decomposition reaction. | Not Available in Literature |

Predictive Modeling of Physical and Chemical Properties

A primary goal of computational chemistry is the a priori prediction of material properties before a compound is synthesized or extensively tested. The methods described above are inherently predictive and can be used to generate a comprehensive profile of this compound's characteristics.

Physical Properties : Beyond the electronic structure, DFT calculations can predict mechanical properties such as the bulk modulus, shear modulus, and elastic constants, which describe the material's response to stress and strain. rsc.org Optical properties, including the refractive index and absorption spectrum, can also be computed from the electronic band structure.

Chemical Properties : Modeling can predict chemical behavior, such as the interaction of this compound with various solvents or its adsorption onto surfaces. MD simulations, for example, have been successfully used to study the adsorption mechanisms of strontium nitrate solutions on mineral surfaces, providing a template for how the behavior of this compound could be investigated. mdpi.comnih.gov This is crucial for applications related to environmental science and waste management.

By integrating these computational approaches, a robust theoretical model of this compound can be constructed, guiding future experimental efforts and accelerating the discovery of its potential applications.

Future Research Directions and Emerging Areas

Development of Green Synthesis Methods for Strontium Nitrite (B80452)

The traditional synthesis of strontium nitrite often involves double decomposition reactions, such as the reaction between strontium chloride and sodium nitrite, or an exchange reaction involving strontium hydroxide (B78521) and ammonium (B1175870) nitrite. chemicalbook.comsmolecule.comosti.goviaea.org A notable method involves the reaction of strontium hydroxide with ammonium nitrite at temperatures between 50 and 60 °C for 4 to 5 hours, yielding a product with 99.8% purity and a yield of 75-80%. osti.goviaea.org

However, in line with the principles of green chemistry, future research is increasingly focused on developing more environmentally benign synthesis routes. These methods aim to minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable feedstocks. While green synthesis using plant extracts has been successfully demonstrated for strontium oxide nanoparticles using strontium nitrate (B79036) as a precursor, similar methodologies for this compound are yet to be extensively explored. rsc.orgorientjchem.orgsathyabama.ac.ininnovareacademics.inresearchgate.net The use of biological extracts, such as from Albizia julibrissin or Solanum nigrum leaves, could offer a promising, cost-effective, and eco-friendly pathway for the synthesis of this compound nanoparticles. rsc.orgorientjchem.org

| Synthesis Method | Reactants | Conditions | Purity/Yield |

| Exchange Reaction | Strontium hydroxide, Ammonium nitrite | 50-60 °C, 4-5 hours | 99.8% purity, 75-80% yield |

| Double Decomposition | Strontium chloride, Sodium nitrite | Not specified | Not specified |

| Green Synthesis (Hypothetical) | Strontium precursor, Plant extract | To be determined | To be determined |

In-situ and Operando Spectroscopic Characterization of this compound Reactions

Understanding the reaction mechanisms and dynamic behavior of this compound at an atomic level is crucial for optimizing its applications. In-situ and operando spectroscopy techniques are powerful tools for the real-time monitoring of materials under actual reaction conditions. nih.govhelmholtz-berlin.demdpi.comresearchgate.neteuropean-mrs.com Techniques such as X-ray absorption spectroscopy (XAS), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy can provide invaluable insights into the structural and electronic transformations of this compound during chemical processes. nih.govresearchgate.net

For instance, applying these techniques to the thermal decomposition of this compound, which is known to break down into strontium oxide and nitrogen oxides, could elucidate the intermediate species and reaction kinetics. chemicalbook.comsmolecule.com Similarly, in its role as a corrosion inhibitor, operando studies could reveal the formation and evolution of the protective passive layer on metal surfaces. While these advanced characterization methods are becoming more common in catalysis and battery research, their application to this compound chemistry is a nascent field with significant potential for discovery. helmholtz-berlin.deeuropean-mrs.com

Exploration of this compound in Hybrid and Composite Materials

The incorporation of strontium compounds into hybrid and composite materials is a burgeoning area of research, particularly in the biomedical field. Strontium-containing materials have been shown to promote bone regeneration. whiterose.ac.ukresearchgate.net For example, strontium has been incorporated into bacterial cellulose (B213188) and hydroxyapatite (B223615) composites to create materials for guided bone regeneration. embrapa.br Strontium-decorated reduced graphene oxide nanoparticles have also been synthesized for use in tissue scaffolds, demonstrating enhanced osteoblast proliferation and differentiation. researchgate.net

While strontium nitrate is commonly used as the strontium source in these materials, the potential of this compound in this context is an unexplored frontier. whiterose.ac.ukembrapa.brresearchgate.net The different solubility and reactivity of the nitrite anion compared to the nitrate anion could offer unique advantages in controlling the release of strontium ions and tailoring the material's properties. Future studies could focus on developing this compound-based hybrid materials for applications ranging from smart drug delivery systems to advanced catalytic platforms.

Studies on Impurity Doping Effects on this compound Properties

The intentional introduction of impurities, or dopants, can significantly alter the physical and chemical properties of a material. In the case of the related compound, strontium nitrate, studies have shown that doping with ions such as Barium (Ba²⁺) and Lead (Pb²⁺) can influence crystal growth, morphology, and optical properties. worldscientific.comresearchgate.net For instance, doping strontium nitrate crystals with Ba²⁺ was found to alter the crystal growth rates on different surfaces. worldscientific.comresearchgate.net Furthermore, doping can induce lattice stress and shift the Raman scattering peaks. worldscientific.com

Similar systematic studies on the effects of impurity doping on this compound are currently lacking. Research in this area could investigate how different dopants affect the thermal stability, hygroscopicity, and reactivity of this compound. For example, doping could potentially enhance its performance as a pyrotechnic colorant or improve its efficacy as a corrosion inhibitor. First-principles calculations and experimental studies could be combined to predict and verify the impact of various dopants on the electronic structure and properties of this compound. rsc.orgrsc.org

Interdisciplinary Connections with Environmental and Industrial Chemistry

The environmental fate and impact of nitrogen-containing compounds are of significant concern. scbt.comnih.gov Nitrate, for instance, can be converted to nitrite in the environment, which has implications for water quality. scbt.com Research into the environmental chemistry of this compound would involve studying its mobility, degradation pathways, and potential interactions with soil and aquatic systems. This knowledge is essential for ensuring its safe and sustainable use.

Q & A

Q. What are the standard laboratory synthesis protocols for strontium nitrite (Sr(NO₂)₂), and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via double displacement reactions. For example, reacting strontium chloride (SrCl₂) with sodium nitrite (NaNO₂) in aqueous solutions under controlled pH and temperature conditions: Key steps include:

- Stoichiometric calibration to minimize byproducts (e.g., nitrates) .

- Purification via recrystallization or vacuum filtration to isolate Sr(NO₂)₂.

- Optimization through kinetic studies (e.g., varying molar ratios, agitation rates).

Q. How can researchers characterize the purity and structural composition of this compound?

Methodological Answer: Common techniques include:

- X-ray Diffraction (XRD): To confirm crystallographic structure and phase purity.

- Fourier-Transform Infrared Spectroscopy (FTIR): To identify nitrite (NO₂⁻) vibrational bands (\sim1,200–1,380 cm⁻¹).

- Titration: Using permanganometric methods to quantify nitrite ion concentration .

- Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition thresholds.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves and Tyvek® suits to prevent dermal exposure .

- Ventilation: Use fume hoods to avoid inhalation of particulate matter.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge into sewers .

- Medical Preparedness: Baseline lung function and bone density tests for personnel handling large quantities .

Advanced Research Questions

Q. How can strontium isotope ratios (⁸⁷Sr/⁸⁶Sr) in nitrite compounds be analyzed using laser-ablation MC-ICP-MS?

Methodological Answer:

- Sample Preparation: Embed Sr(NO₂)₂ in resin and polish for laser-ablation.

- Data Acquisition: Use time-resolved signals to capture isotopic variations.

- Data Reduction: Employ IsoFishR software to filter noise, remove outliers, and normalize ratios to NIST SRM 987 standards .

- Reproducibility: Cross-validate with solution-based ICP-MS to address matrix effects.

Q. What methodologies are effective for tracking this compound migration in environmental matrices?

Methodological Answer:

- Geochemical Tracers: Combine ⁸⁷Sr/⁸⁶Sr ratios with trace elements (e.g., Ba, Ca) to distinguish Sr(NO₂)₂ sources .

- Permanganate Oxidation: Monitor Sr²⁺ removal efficiency in wastewater via permanganate-driven redox reactions (e.g., >90% removal at pH 10) .

- Column Chromatography: Simulate groundwater transport using Sr-selective resins (e.g., Sr-Resin®).

Q. How can computational models predict the thermodynamic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate lattice energies and NO₂⁻ bond dissociation thresholds.